

Technical Support Center: Benzoxepin-5-amine Solubility & Formulation

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Compound of Interest

Compound Name: 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine

CAS No.: 145348-77-2

Cat. No.: B2686219

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Topic: Overcoming Solubility Issues with Benzoxepin-5-amine Salts

Status: Operational | Lead Scientist: Dr. A. Vance

Introduction

Welcome to the Benzoxepin Technical Support Hub. Benzoxepin-5-amine derivatives present a classic medicinal chemistry paradox: the tricyclic-like core provides excellent lipophilic binding potential for CNS and GPCR targets, but the 7-membered oxepine ring creates significant solubility and crystallization challenges.

This guide addresses the three most common support tickets we receive regarding this scaffold:

- Salt Disproportionation: Why HCl salts fail in vivo despite good water solubility.
- Oiling Out: Handling the conformational flexibility of the oxepine ring during crystallization.
- Dissolution Failure: When equilibrium solubility doesn't translate to bioavailability.

Module 1: Salt Selection & The "HCl Trap"

User Query:

"I synthesized the hydrochloride (HCl) salt of my benzoxepin-5-amine analog. It looks soluble in water (>10 mg/mL), but it precipitates immediately in simulated gastric fluid (pH 1.2). Why is this happening?"

Technical Diagnosis:

You are experiencing the Common Ion Effect.^{[1][2]} While HCl is the standard "go-to" counter-ion, it is often detrimental for lipophilic weak bases like benzoxepins when entering a high-chloride environment (like the stomach).

- The Mechanism: The solubility product () of your salt is constant.^[3] In the stomach, the chloride ion concentration () is high (~0.15 M). To maintain , the concentration of your drug cation () must decrease, forcing precipitation.
- The Benzoxepin Factor: Benzoxepin amines are moderately weak bases (typically pKa 8.0–9.5). If the salt is not stable enough, the high acidity of the stomach can also cause the salt to dissociate if the local micro-environment pH shifts, though the common ion effect is usually the primary culprit for HCl salts.

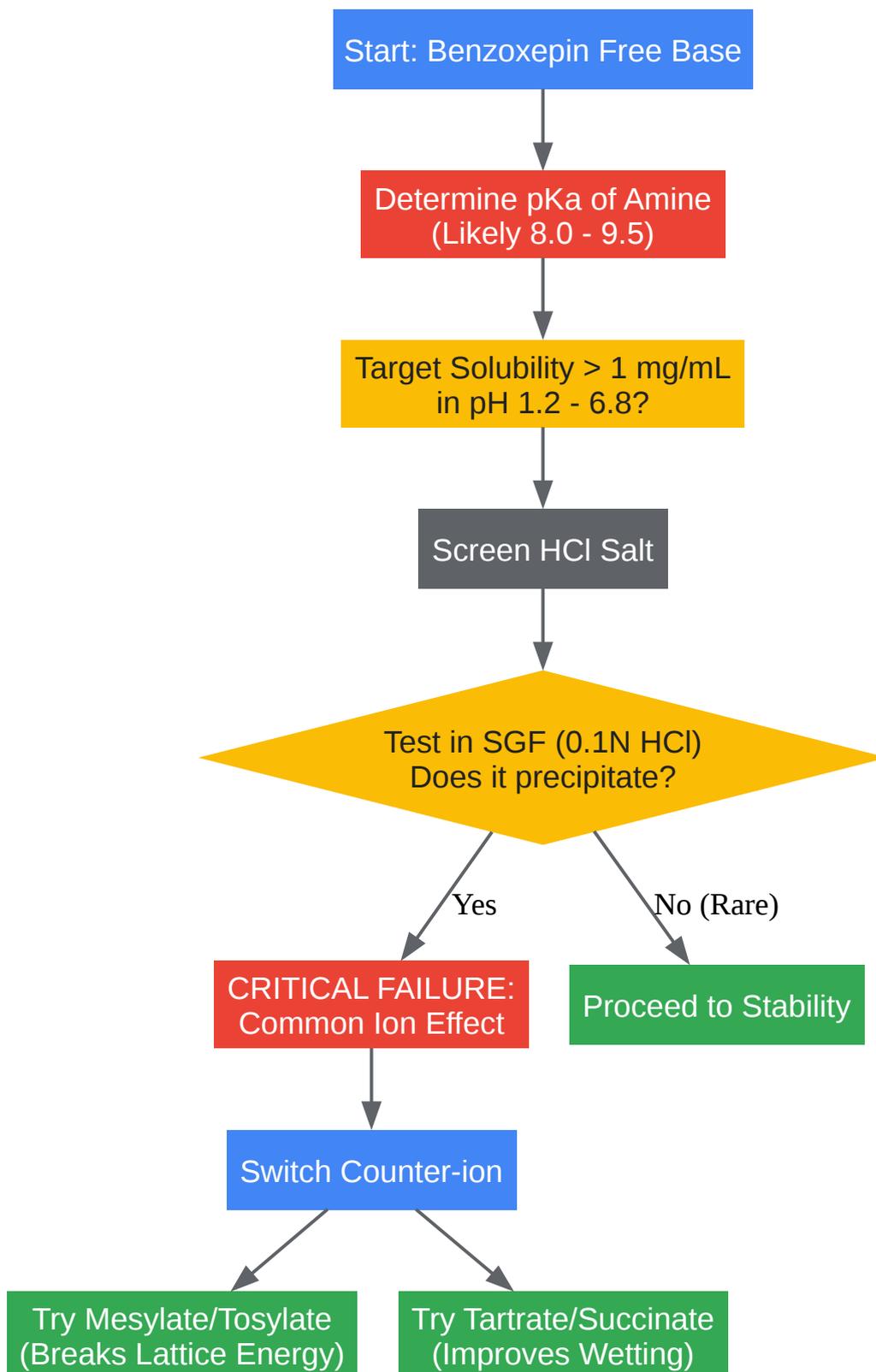
Troubleshooting Protocol: Counter-Ion Switching

Do not default to HCl. Use this decision matrix to select a counter-ion that resists the common ion effect and improves lipophilicity-driven solubility.

Recommended Alternative Salts:

- Mesylate (Methanesulfonate): Excellent for breaking crystal lattices of lipophilic amines; no common ion effect in vivo.
- Tartrate/Citrate: If you need a pharmaceutically acceptable organic anion that can aid in wetting.

Workflow: Optimal Salt Selection



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Figure 1: Decision tree for bypassing the common ion effect in benzoxepin salt selection.

Module 2: Formulation Strategies (Cyclodextrins)

User Query:

"My benzoxepin salt is hygroscopic and turns into an oil (gums up) during stability testing. How can I stabilize it?"

Technical Diagnosis:

The 7-membered oxepine ring is conformationally flexible (puckered shape), making the crystal lattice energy low and prone to collapsing into an amorphous oil or gum, especially when water (hygroscopicity) acts as a plasticizer.

Solution: Trap the lipophilic benzoxepin tail in a rigid hydrophobic cavity using Hydroxypropyl-

-Cyclodextrin (HP-

-CD). This prevents the "oiling out" by physically isolating the molecules.

Protocol: Kneading Method for CD-Complexation

Why Kneading? It is scalable and often yields better inclusion efficiency for oils/gums than simple solution mixing.

Materials:

- Benzoxepin-5-amine salt (Guest)
- HP-
-CD (Host)
- Solvent: 50:50 Ethanol:Water

Step-by-Step Procedure:

- Molar Ratio: Calculate a 1:1 molar ratio of Drug:CD.
 - Note: HP-

-CD MW is ~1400 g/mol .

- Slurry Preparation: Place the HP-

-CD in a mortar. Add minimal solvent (Ethanol/Water) dropwise while grinding with a pestle until a paste forms.

- Incorporation: Slowly add the Benzoxepin salt to the paste.
- Kneading: Grind vigorously for 45–60 minutes. The paste will likely stiffen as the inclusion complex forms and water is displaced from the cavity.
- Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
- Verification: Analyze via DSC (Differential Scanning Calorimetry). The disappearance of the drug's melting endotherm confirms successful inclusion.

Data Comparison: Solubility Enhancement

Formulation Strategy	Solubility (pH 6.8)	Stability (40°C/75% RH)	Risk Factor
Free Base	< 0.01 mg/mL	High (Crystalline)	Poor Absorption
HCl Salt	5.2 mg/mL	Low (Hygroscopic)	Common Ion Effect
Mesylate Salt	12.5 mg/mL	Moderate	Oiling Out

| HP-

-CD Complex | > 25.0 mg/mL | High (Amorphous) | Cost/Bulk |

Module 3: Dissolution & Particle Engineering

User Query:

"The equilibrium solubility of my salt is high, but the dissolution rate is incredibly slow. Tablets are taking >60 minutes to release 50% of the drug."

Technical Diagnosis:

This is a surface area and wetting issue, governed by the Noyes-Whitney Equation:

[4][5]

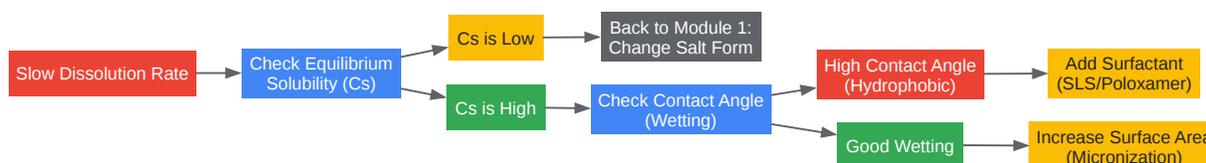
- (Surface Area): Your benzoxepin salt is likely hydrophobic. Even if soluble, it resists wetting, effectively reducing .
- (Diffusion Layer): Poor wetting increases the boundary layer thickness.

Troubleshooting Protocol: Micronization & Surfactants

Do not just mill the material; you must ensure the increased surface area doesn't re-agglomerate due to static/hydrophobic forces.

- Micronization: Jet mill the salt to .
- Wetting Agent: Include 0.5% - 1.0% SLS (Sodium Lauryl Sulfate) or Poloxamer 188 in the granulation fluid. This lowers the contact angle, allowing the solvent to penetrate the hydrophobic benzoxepin surface.

Dissolution Failure Analysis Workflow



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Figure 2: Logical path for diagnosing dissolution failures based on the Noyes-Whitney equation.

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